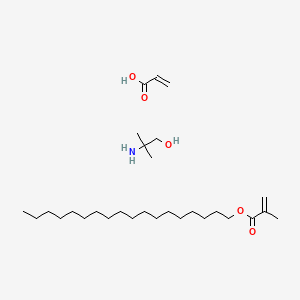
2-Amino-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-amino-2-methyl-1-propanol is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid (commonly known as acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with octadecyl alcohol, and further polymerized with 2-propenoic acid. The compound is then combined with 2-amino-2-methyl-1-propanol, which acts as a stabilizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid and 2-methyl-2-propenoic acid with octadecyl alcohol. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.
Polymerization: The esterified product is then polymerized with 2-propenoic acid. This polymerization can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions.
Combination with 2-amino-2-methyl-1-propanol: The final step involves the addition of 2-amino-2-methyl-1-propanol to the polymer. This step is crucial as it stabilizes the polymer and enhances its properties.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and amine functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites. Halogenating agents like thionyl chloride can be used for such reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Halogenated esters and amines.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-amino-2-methyl-1-propanol has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various copolymers and as a stabilizer in polymerization reactions.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Polymerization: The polymerization process involves the formation of long-chain polymers through the reaction of the ester and acid groups.
Stabilization: The addition of 2-amino-2-methyl-1-propanol stabilizes the polymer by forming hydrogen bonds and ionic interactions with the polymer chains.
Interaction with Biological Molecules: In biological applications, the compound can interact with proteins and cell membranes, facilitating drug delivery and biocompatibility.
Comparison with Similar Compounds
Similar Compounds
Octadecyl methacrylate: Similar ester structure but lacks the polymerization with 2-propenoic acid and the stabilizing amine component.
Acrylic acid stearyl methacrylate polymer: Similar polymer backbone but different ester and amine components.
Methacrylic acid, octadecyl ester: Similar ester but not polymerized with 2-propenoic acid.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-amino-2-methyl-1-propanol lies in its combination of ester, polymer, and amine components, which confer enhanced stability, biocompatibility, and versatility in various applications.
Properties
CAS No. |
167078-13-9 |
|---|---|
Molecular Formula |
C29H57NO5 |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4(2,5)3-6;1-2-3(4)5/h2,4-20H2,1,3H3;6H,3,5H2,1-2H3;2H,1H2,(H,4,5) |
InChI Key |
TWPBNKSOYUMAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)(CO)N.C=CC(=O)O |
Related CAS |
167078-13-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
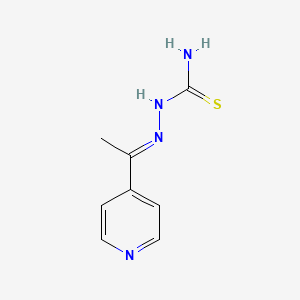
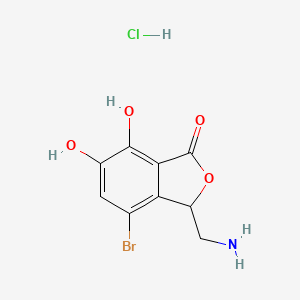
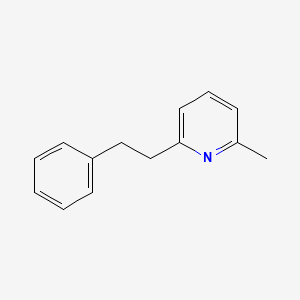
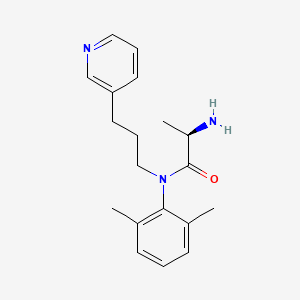

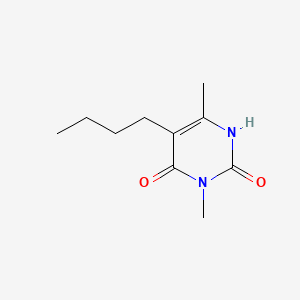
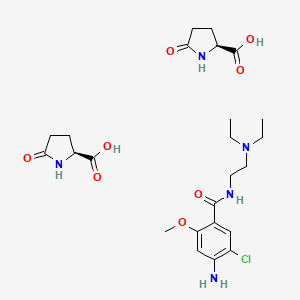

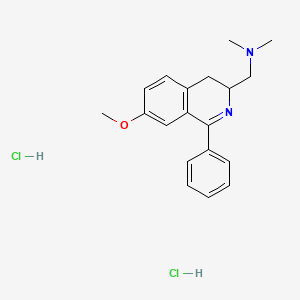
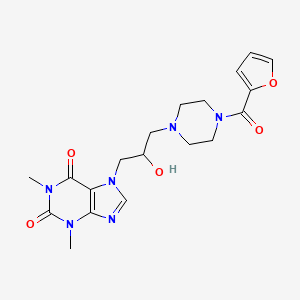
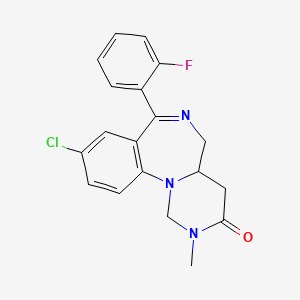

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
